The synthesis of VU0422288 involves several critical steps designed to enhance its pharmacological properties. The methods typically include:
Technical details regarding the synthesis can be found in supporting materials of research articles where VU0422288 was first reported.
VU0422288 has a complex molecular structure characterized by specific functional groups that confer its biological activity. The structural formula includes:
Data on molecular geometry, bond lengths, and angles can be derived from crystallographic studies or computational modeling approaches that simulate its interaction with receptor sites .
VU0422288 participates in various chemical reactions relevant to its synthesis and biological activity. Key reactions include:
The technical details of these reactions often involve specific conditions such as temperature, solvent choice, and catalysts used .
The mechanism of action for VU0422288 involves its role as a positive allosteric modulator at metabotropic glutamate receptors. Upon binding to these receptors:
Data from pharmacological assays indicate that VU0422288 exhibits EC50 values of approximately 108 nM for mGlu4, 125 nM for mGlu7, and 146 nM for mGlu8, demonstrating its potent modulatory effects .
VU0422288 possesses distinct physical and chemical properties:
Relevant data regarding melting point, boiling point, and other thermodynamic properties can be found in specialized chemical databases or experimental reports.
VU0422288 has significant potential applications in scientific research:
VU0422288 (developmental codes: ML396, VU-0422288) is a synthetic small molecule with the systematic IUPAC name N-[3-Chloro-4-[(5-chloro-2-pyridinyl)oxy]phenyl]-2-pyridinecarboxamide [6] [9]. Its core structure consists of a pyridinecarboxamide moiety linked via an ether bond to a dichloro-substituted phenyl ring. The compound’s biphenyl-like architecture features two halogenated aromatic systems, contributing to its target specificity and membrane permeability. The canonical SMILES representation is Clc1ccc(nc1)Oc1ccc(cc1Cl)NC(=O)c1ccccn1
, and its InChIKey is MZRLPXFGQKQHST-UHFFFAOYSA-N
[6] [9].
VU0422288 has a molecular weight of 360.19 g/mol and the empirical formula C₁₇H₁₁Cl₂N₃O₂ [2] [7]. Key properties include:
Table 1: Physicochemical Profile of VU0422288
Parameter | Value |
---|---|
Molecular Formula | C₁₇H₁₁Cl₂N₃O₂ |
Molecular Weight | 360.19 g/mol |
CAS Registry Number | 1630936-95-6 |
XLogP | 4.03 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 4 |
Topological Polar Surface Area | 64.11 Ų |
VU0422288 acts as a potent positive allosteric modulator (PAM) for group III metabotropic glutamate receptors (mGlu4/7/8), with nanomolar efficacy:
Its activity was confirmed via calcium mobilization assays in recombinant cell lines expressing human or rodent receptors [1] [10]. Notably, VU0422288 exhibits >100-fold selectivity for group III mGlus over other GPCRs, ion channels, and transporters in broad panel screens [9] [10].
Table 2: Receptor Selectivity Profile of VU0422288
Receptor Subtype | EC₅₀ (nM) | Assay System |
---|---|---|
mGlu4 | 108 | Calcium mobilization (CHO cells) |
mGlu7 | 146 | GIRK thallium flux assay |
mGlu8 | 125 | Gα₁₅-coupled Ca²⁺ signaling |
VU0422288 exhibits probe-dependent pharmacology when co-applied with orthosteric agonists:
This divergence arises from distinct receptor conformations stabilized by each agonist, as demonstrated in dimeric mGlu7 constructs with mutated orthosteric or G-protein coupling sites [7]. Despite differential efficacy, VU0422288 shares a common activation mechanism with other PAMs like VU6005649, suggesting convergent allosteric pathways [3] [7].
In hippocampal brain slices, VU0422288 (1 μM) potentiates mGlu7-mediated suppression of excitatory postsynaptic potentials (fEPSPs):
At the Schaffer collateral-CA1 synapse, VU0422288 reverses synaptic plasticity deficits in Mecp2 knockout mice (Rett syndrome model), restoring contextual fear memory and reducing apneas [1] [8]. This effect is synapse-specific, leveraging mGlu7’s role as an "emergency brake" during high glutamate release [8] [10].
VU0422288 synergizes with NMDA receptor antagonists to mitigate excitotoxicity. In rat hippocampal neurons exposed to trimethyltin (TMT):
This dual modulation counters neurodegeneration by simultaneously dampening hyperexcitability (via NMDA blockade) and enhancing group III mGlu-mediated inhibitory feedback [4].
As the first validated mGlu7 PAM, VU0422288 enables:
Table 3: Key Research Applications of VU0422288
Application | Experimental Model | Key Outcome |
---|---|---|
Synaptic plasticity rescue | Mecp2-/y mice | Restored fear memory; reduced apneas |
Glutamate excitotoxicity | TMT-intoxicated rats | Neuroprotection in CA1 hippocampus |
Orthosteric probe dependence | Mutant mGlu7 dimer assays | Differential L-AP4 vs. glutamate potentiation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1